Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate
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Overview
Description
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is an organic compound with the molecular formula C8H10O5S and a molecular weight of 218.23 g/mol . It is a heterocyclic compound containing a sulfur atom in its ring structure, making it a derivative of tetrahydrothiophene. This compound is primarily used as a building block in organic synthesis.
Mechanism of Action
Biochemical Pathways
As a building block in organic synthesis, it is involved in various reactions that lead to the formation of a wide range of compounds, including polymers, drugs, and dyes .
Pharmacokinetics
. This suggests that its bioavailability may be influenced by these properties.
Action Environment
The action, efficacy, and stability of DOTDCM are likely to be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the solvent environment could influence its reactivity and stability . Additionally, factors such as temperature, pH, and the presence of other reactants could also influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming covalent bonds that can inhibit enzyme activity . This interaction is crucial in studying enzyme inhibition mechanisms and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation . This compound can also modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as thiolase and dehydrogenase, affecting their activity and altering metabolic flux . This compound can also influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to changes in the concentration of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate involves the reaction of methylthioglycolate with dimethyl maleate in the presence of piperidine and sodium methoxide in tetrahydrofuran and methanol . The reaction is carried out under a nitrogen atmosphere at 55°C and refluxed for 3 hours. The resulting product is then purified through a series of steps involving diisopropyl ether, acetic acid, phosphoric acid, and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Dimethyl maleate
- Methylthioglycolate
- Tetrahydrothiophene derivatives
Uniqueness
Dimethyl 4-oxotetrahydrothiophene-2,3-dicarboxylate is unique due to its specific ring structure containing both sulfur and carbonyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl 4-oxothiolane-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S/c1-12-7(10)5-4(9)3-14-6(5)8(11)13-2/h5-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEYAMNXPSFVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(SCC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380609 |
Source
|
Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38293-63-9 |
Source
|
Record name | Methyl 2,5-anhydro-3-deoxy-3-(methoxycarbonyl)-2-thiopent-4-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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